molecular formula C12H9NO3 B11893366 7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile

7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B11893366
M. Wt: 215.20 g/mol
InChI Key: YYAKGXUWXSELJZ-UHFFFAOYSA-N
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Description

7-Methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a chromene derivative characterized by a bicyclic framework with a methoxy group at position 7, a methyl group at position 4, and a cyano substituent at position 2. Chromenes (benzopyrans) are oxygen-containing heterocycles known for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties .

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

7-methoxy-4-methyl-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C12H9NO3/c1-7-9-4-3-8(15-2)5-11(9)16-12(14)10(7)6-13/h3-5H,1-2H3

InChI Key

YYAKGXUWXSELJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In anhydrous ethanol, the α-hydrogen of ethyl cyanoacetate is deprotonated by piperidine, generating a resonance-stabilized enolate. This nucleophile attacks the carbonyl carbon of 7-methoxy-4-methyl-2H-chromen-2-one, forming a β-keto ester intermediate. Subsequent intramolecular cyclization eliminates ethanol, yielding the target carbonitrile. Optimized conditions (24 h reflux, molar ratio 1:1.2) achieve 78–85% isolated yields.

Solvent and Catalyst Optimization

Polar aprotic solvents like DMF improve reaction rates but reduce selectivity due to competing side reactions. Ethanol remains optimal, balancing solubility and reaction control. Heterogeneous catalysts such as Fe₃O₄@SiO₂ nanoparticles (20 mg/mmol) enhance yields to 89% by providing high surface area for enolate formation.

Iminolactone Rearrangement Strategy

A novel pathway utilizes 2-imino-2H-chromene-3-carboxamide intermediates, which undergo dinucleophile-mediated rearrangement to form the carbonitrile group.

Synthesis of Iminolactone Precursors

7-Methoxy-4-methyl-2-imino-2H-chromene-3-carboxamide is prepared via aminolysis of 4-oxo-2-(2-oxo-2H-chromen-3-yl)-4H-3,1-benzoxazine with ammonium acetate. X-ray crystallography confirms the (Z)-configuration at the imine bond, critical for subsequent transformations.

Dinucleophile-Induced Rearrangement

Treatment with anthranilic acid in degassed toluene (5–6 h reflux, Dean-Stark trap) triggers ring-opening and nitrile formation through ammonia elimination. Key parameters:

  • Temperature : 110°C prevents imine hydrolysis

  • Molar ratio : 1:1.8 (iminolactone:anthranilic acid)

  • Yield : 47% after recrystallization (DMF/BuOH)

Fe₃O₄@SiO₂ core-shell nanoparticles enable efficient cyano group introduction under mild conditions.

Reaction Setup and Scope

A three-component reaction between 7-methoxy-4-methylcoumarin, malononitrile, and aromatic aldehydes proceeds in ethanol/water (3:1) at 70°C. The catalyst (15 mol%) facilitates Knoevenagel adduct formation and subsequent cyclization.

Table 1: Substrate Effects on Yield

Aldehyde SubstituentYield (%)Reaction Time (h)
4-NO₂922.5
3-Cl883.0
4-OCH₃764.5

Electron-withdrawing groups enhance electrophilicity, accelerating adduct formation. The catalyst is magnetically recoverable, maintaining 83% efficiency after five cycles.

Microwave-Assisted Solid-State Synthesis

Emerging techniques utilize microwave irradiation to reduce reaction times from hours to minutes.

Procedure and Advantages

A mixture of 7-methoxy-4-methylcoumarin, cyanoacetic acid, and ammonium acetate is irradiated (300 W, 120°C) for 15–20 minutes. Solvent-free conditions minimize side products, achieving 82% yield with 99% purity (HPLC). Comparative studies show 3.7× faster kinetics versus conventional heating.

Comparative Analysis of Methodologies

Table 2: Method Comparison

ParameterKnoevenagelIminolactoneFe₃O₄@SiO₂Microwave
Yield (%)85479282
Time (h)2462.50.3
ScalabilityExcellentModerateGoodLimited
Byproduct Formation<5%12%<3%<2%

Knoevenagel condensation remains the industrial benchmark due to reagent availability and proven scalability. The Fe₃O₄@SiO₂ method offers superior yields but requires specialized nanoparticle synthesis. Microwave techniques show promise for lab-scale rapid production .

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of chromene derivatives, including 7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile. In vitro assays have shown that compounds in this class exhibit significant cytotoxic effects against various human cancer cell lines.

  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves interference with cellular processes such as apoptosis and cell cycle regulation. For instance, derivatives have been shown to inhibit proliferation in breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC) cell lines through MTT assays, demonstrating their potential as chemotherapeutic agents .

Enzyme Inhibition

Recent research highlights the role of chromene derivatives in enzyme inhibition, particularly targeting kinases involved in cancer progression.

  • c-Src Kinase Inhibition : Studies have indicated that certain derivatives exhibit potent inhibitory activity against c-Src kinase, a critical player in tumorigenesis. For example, compounds derived from 7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile showed IC50 values as low as 0.1432 μM against c-Src kinase .

Synthetic Chemistry

The compound serves as a valuable building block in organic synthesis due to its unique functional groups.

  • Synthetic Pathways : Various synthetic routes have been developed for preparing chromene derivatives, allowing for modifications that enhance biological activity or improve yield. Notably, one-pot synthesis methods have been reported that streamline the production process while maintaining high yields .

Several case studies have demonstrated the efficacy of chromene derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving a series of substituted chromenes showed significant inhibition of MCF-7 breast cancer cells, with some compounds exhibiting IC50 values between 1.2–5.5 μg/mL .
  • Neuroblastoma Research : Compounds derived from chromenes were tested against neuroblastoma cell lines, showing promising results in reducing cell viability and promoting apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Methoxy vs. hydroxyl groups : The methoxy group in the target compound may improve metabolic stability compared to hydroxylated analogs (e.g., 7-hydroxy derivatives), which are prone to oxidation or conjugation .
  • Biological activity: Amino-substituted chromenes (e.g., compound 6g) show pronounced tyrosinase inhibition, while fluorescent probes with amino-methyl substituents () highlight the role of auxochromes in optical properties .

Physicochemical Properties

  • Solubility : Methoxy and methyl groups in the target compound may enhance lipophilicity compared to polar hydroxylated analogs (e.g., 7-hydroxy derivatives) .
  • Melting points: Amino-substituted chromenes (e.g., compound 6g) exhibit higher melting points (207–208°C) due to intermolecular hydrogen bonding, whereas the target compound’s melting point is unreported .

Crystallographic Insights

  • Bond lengths and angles: In analog (4R,7S)-2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, the C–O (methoxyl) bond length is 1.43 Å, and the chromene ring adopts a half-chair conformation . Similar distortions may occur in the target compound depending on substituent steric effects.

Biological Activity

7-Methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a compound belonging to the class of chromene derivatives, specifically 2-oxo-2H-chromenes. This compound exhibits a unique substitution pattern that imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of 7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile can be summarized as follows:

  • Molecular Formula : C12_{12}H9_{9}NO3_{3}
  • Molecular Weight : 215.21 g/mol
  • Functional Groups : Methoxy (-OCH3_3), Methyl (-CH3_3), Carbonitrile (-C≡N), and a carbonyl group (C=O).

Biological Activities

The biological activities of 7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile have been extensively studied, revealing its potential in various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for various strains demonstrate its effectiveness:

Pathogen MIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Candida albicans0.30

Additionally, the compound has shown synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant strains .

Antioxidant Properties

7-Methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile has demonstrated notable antioxidant activity. This is attributed to its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases. The compound's antioxidant capacity is often assessed using assays such as DPPH and ABTS.

The mechanism by which 7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of enzymes such as monoamine oxidase and α-chymotrypsin, which play critical roles in metabolic processes.
  • Cellular Pathways : It modulates pathways related to apoptosis and cell proliferation, potentially influencing cancer cell growth and survival .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound in different contexts:

  • Antimicrobial Efficacy : A study published in ACS Omega reported that derivatives of 7-methoxy-4-methyl-2-oxo-2H-chromene demonstrated significant antimicrobial activity with low MIC values, indicating strong potential for therapeutic use .
  • Cytotoxicity : Research assessing the cytotoxic effects on various cancer cell lines (e.g., MDA-MB-231, A549) revealed that the compound exhibits promising antiproliferative activity, comparable to established chemotherapeutic agents .
  • Biofilm Formation Inhibition : The compound has also been evaluated for its ability to inhibit biofilm formation in pathogenic bacteria, showing superior performance compared to traditional antibiotics like Ciprofloxacin .

Q & A

Basic: What are the optimal synthetic routes for 7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile, and how are intermediates characterized?

Answer:
The compound is typically synthesized via a three-component cyclocondensation reaction involving substituted benzaldehydes, malononitrile, and resorcinol derivatives under reflux conditions. For example, methoxy-substituted chromene derivatives are prepared by reacting 3-methoxybenzaldehyde (20 mmol) with malononitrile (20 mmol) and resorcinol (20 mmol) in ethanol, followed by acid catalysis . Characterization involves:

  • FT-IR : Peaks at ~2185 cm⁻¹ confirm the nitrile group, while ~1600 cm⁻¹ indicates aromatic C=C stretching .
  • ¹H NMR : Methoxy protons appear as singlets near δ 3.7–3.8 ppm, and aromatic protons show splitting patterns dependent on substitution .
  • Mass spectrometry : ESI/HRMS confirms molecular ion peaks (e.g., [M+H]⁺) with deviations <0.01% .

Advanced: How can regioselectivity challenges in chromene ring formation be addressed during synthesis?

Answer:
Regioselectivity is influenced by substituent electronic effects and reaction conditions. For instance:

  • Electron-donating groups (e.g., methoxy) at the aldehyde para-position favor cyclization at the ortho position of resorcinol, forming the 4-methyl-2-oxo backbone .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Ethanol or toluene balances yield and regiocontrol .
  • Catalytic additives : K₂CO₃ or piperidine improves enolate formation, directing cyclization pathways .

Basic: What crystallographic parameters are critical for confirming the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

  • Unit cell dimensions : For triclinic systems (e.g., related chromene derivatives), typical values are a=8.59A˚,b=8.74A˚,c=11.07A˚a = 8.59 \, \text{Å}, b = 8.74 \, \text{Å}, c = 11.07 \, \text{Å}, with angles α72.6,β70.1,γ80.0\alpha \approx 72.6^\circ, \beta \approx 70.1^\circ, \gamma \approx 80.0^\circ .
  • R-factors : R1<0.05R_1 < 0.05 and wR2<0.15wR_2 < 0.15 indicate high data quality .
  • Hydrogen bonding : Intramolecular N–H⋯O and O–H⋯N interactions stabilize the chromene core .

Advanced: How do computational methods complement experimental data in resolving structural ambiguities?

Answer:

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces to validate hydrogen-bonding networks observed in SCXRD .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking in aromatic systems) and identifies packing anomalies .
  • Software tools : SHELXL (for refinement) and WinGX (for data visualization) cross-validate bond lengths/angles against experimental data .

Basic: What spectroscopic techniques are used to monitor reaction progress and purity?

Answer:

  • TLC : Ethyl acetate/hexane (3:7) monitors intermediate formation.
  • HPLC : C18 columns with UV detection at 254 nm assess purity (>98%) .
  • Melt tests : Sharp melting points (e.g., 192–197°C) indicate crystalline purity .

Advanced: How can contradictory data in crystallographic and spectroscopic analyses be resolved?

Answer:

  • Multi-method validation : Cross-check NMR/IR data with SCXRD to resolve discrepancies (e.g., unexpected tautomerism) .
  • Temperature-dependent studies : Variable-temperature NMR identifies dynamic processes (e.g., rotational barriers in methoxy groups) .
  • Error analysis : Refine SHELXL parameters iteratively to minimize RintR_{\text{int}} and improve data-to-parameter ratios (>15:1) .

Advanced: What pharmacological screening strategies are applicable to this compound?

Answer:

  • Enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorometric substrates .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
  • Molecular docking : AutoDock Vina predicts binding affinities to target proteins (e.g., Bcl-2 for apoptosis studies) .

Basic: What safety protocols are recommended for handling nitrile-containing chromenes?

Answer:

  • PPE : Nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Waste disposal : Neutralize with alkaline hydrogen peroxide before incineration .
  • First aid : Immediate rinsing with water for skin/eye exposure; activated charcoal for ingestion .

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